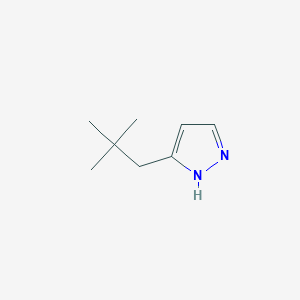

5-(2,2-dimethylpropyl)-1H-pyrazole

Description

Overview of Pyrazole (B372694) Core Structures in Organic Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural feature that imparts them with a unique profile of chemical reactivity and biological activity. rroij.comontosight.ai This core structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. researchgate.netnih.gov The aromatic nature of the pyrazole ring, arising from its four π-electrons and the lone pair of electrons on the NH nitrogen, contributes to its stability. researchgate.net Pyrazoles are versatile building blocks in the synthesis of a wide range of compounds with applications in pharmaceuticals, agrochemicals, and materials science. rroij.com Their ability to participate in various chemical reactions, including N-alkylation, N-acylation, and electrophilic substitution, allows for the straightforward introduction of diverse functional groups, enabling the fine-tuning of their properties. researchgate.net The presence of both a hydrogen bond donor (the NH group) and acceptor (the sp2 hybridized nitrogen) allows pyrazoles to interact effectively with biological targets. rroij.com

The Significance of Alkyl Substitution in Heterocyclic Systems

The attachment of alkyl groups to heterocyclic rings can profoundly influence the molecule's physicochemical and biological properties. omicsonline.org Alkyl groups, being composed of carbon and hydrogen atoms, are generally nonpolar and contribute to the lipophilicity (fat-solubility) of a compound. omicsonline.orgwikipedia.org Increasing the lipophilicity can enhance a molecule's ability to cross biological membranes, a crucial factor in the design of therapeutic agents. omicsonline.org

The specific nature of the alkyl group, including its size, shape, and degree of branching, plays a critical role. The 2,2-dimethylpropyl group, also known as the neopentyl group, is a bulky and sterically hindered substituent. Its quaternary carbon atom (a carbon bonded to four other carbon atoms) provides a high degree of steric bulk in a relatively compact arrangement. This steric hindrance can influence the reactivity of the pyrazole ring and its ability to interact with biological targets by creating specific spatial arrangements.

Rationale for Dedicated Academic Investigation of 5-(2,2-Dimethylpropyl)-1H-pyrazole

The dedicated academic investigation of this compound stems from the unique combination of the versatile pyrazole core and the distinct properties of the 2,2-dimethylpropyl substituent. The presence of this bulky alkyl group at the 5-position of the pyrazole ring can lead to specific steric and electronic effects that are of interest in several areas of chemical research.

One notable application is in the field of coordination chemistry, specifically in the separation of actinides and lanthanides. The ligand 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP), which incorporates the this compound moiety, has been shown to be a highly effective extracting agent for trivalent actinide cations over lanthanides. nih.gov This selectivity is crucial for the partitioning and transmutation strategy in nuclear waste management. The bulky neopentyl groups are thought to play a role in the preorganization of the ligand for metal ion complexation and in influencing the stability and solubility of the resulting metal complexes. nih.gov

Furthermore, the synthesis and characterization of this compound and its derivatives contribute to the fundamental understanding of structure-activity relationships in pyrazole chemistry. By studying how the 2,2-dimethylpropyl group affects the chemical and physical properties of the pyrazole ring, researchers can gain insights that are applicable to the design of new molecules with tailored functions, whether for medicinal, agricultural, or materials science applications.

Chemical Properties and Synthesis

The compound this compound is a solid at room temperature with a molecular weight of 138.214 g/mol . guidechem.com Its synthesis can be achieved through various established methods for pyrazole formation. A common route involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. organic-chemistry.org For the synthesis of this compound, a suitable starting material would be a β-diketone or an α,β-unsaturated ketone bearing a 2,2-dimethylpropyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H14N2 | guidechem.com |

| Molecular Weight | 138.214 g/mol | guidechem.com |

| InChIKey | LTWANVXGOGHTRX-UHFFFAOYSA-N | guidechem.com |

| Canonical SMILES | CC(C)(C)CC1=CC=NN1 | guidechem.com |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the protons on the pyrazole ring, typically in the aromatic region. The protons of the 2,2-dimethylpropyl group would appear as distinct signals in the aliphatic region, with the nine protons of the three methyl groups appearing as a singlet and the two protons of the methylene (B1212753) group as another singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyrazole ring and the 2,2-dimethylpropyl group.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 138). guidechem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

29075-47-6 |

|---|---|

Molecular Formula |

C8H14N2 |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

5-(2,2-dimethylpropyl)-1H-pyrazole |

InChI |

InChI=1S/C8H14N2/c1-8(2,3)6-7-4-5-9-10-7/h4-5H,6H2,1-3H3,(H,9,10) |

InChI Key |

LTWANVXGOGHTRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=CC=NN1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 2,2 Dimethylpropyl 1h Pyrazole and Its Structural Congeners

Classical Approaches to Pyrazole (B372694) Ring Formation

The cornerstone of pyrazole synthesis lies in the reaction between a compound containing a hydrazine (B178648) moiety and a 1,3-dicarbonyl compound. beilstein-journals.orgmdpi.comyoutube.com This approach, known as the Knorr pyrazole synthesis, has been a fundamental method for over a century. jk-sci.comwikipedia.orgresearchgate.net

Cyclocondensation Reactions

The most prevalent method for constructing the pyrazole ring is the cyclocondensation reaction. beilstein-journals.orgchim.it This process involves the reaction of a bidentate nucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic synthon, such as a 1,3-dicarbonyl compound or its equivalent. mdpi.comgoogle.com

The mechanism generally begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The subsequent elimination of two water molecules leads to the formation of the aromatic pyrazole ring. youtube.com The reaction is often catalyzed by an acid. jk-sci.com

Precursor Chemistry and Stereochemical Considerations

The choice of precursors is critical as it dictates the substitution pattern of the final pyrazole product. For the synthesis of 5-(2,2-dimethylpropyl)-1H-pyrazole, the required precursors are hydrazine (or hydrazine hydrate) and a β-dicarbonyl compound featuring the bulky 2,2-dimethylpropyl (neopentyl) group. A suitable precursor would be 5,5-dimethyl-2,4-hexanedione (also known as pivaloylacetone).

A significant consideration in the synthesis of asymmetrically substituted pyrazoles is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with hydrazine, two constitutional isomers can potentially form. mdpi.comacs.org In the case of 5,5-dimethyl-2,4-hexanedione, the two carbonyl groups are electronically and sterically different. The steric hindrance of the neopentyl group generally directs the initial attack of the hydrazine to the less hindered carbonyl group (the acetyl group). This regiochemical preference is a key factor in selectively synthesizing the desired 5-substituted pyrazole isomer over the 3-substituted one. acs.org

Targeted Synthesis of Pyrazoles Bearing the 2,2-Dimethylpropyl Moiety

The introduction of a sterically demanding substituent like the 2,2-dimethylpropyl group presents unique challenges that often require tailored synthetic strategies and careful optimization of reaction conditions.

Strategies for Incorporating Sterically Hindered Alkyl Groups

The primary challenge in synthesizing pyrazoles with bulky alkyl groups is the potential for slower reaction rates due to steric hindrance. organic-chemistry.org The approach of the nucleophilic hydrazine to the carbonyl carbon can be impeded by the large neopentyl group.

A plausible synthetic route to this compound is the Knorr condensation of 5,5-dimethyl-2,4-hexanedione with hydrazine hydrate. To overcome the steric hindrance, the reaction may require more forcing conditions, such as elevated temperatures or prolonged reaction times, compared to syntheses with less bulky substituents. organic-chemistry.orgmdpi.com Studies on the synthesis of pyrazoles with other bulky groups, such as isopropyl or tert-butyl, have shown that these reactions are feasible but often require specific conditions to achieve good yields. acs.org

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and selectivity of this compound, systematic optimization of various reaction parameters is crucial. nih.govresearchgate.net Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reactant stoichiometry. nih.gov

The following table outlines potential optimization strategies for the synthesis of this compound from 5,5-dimethyl-2,4-hexanedione and hydrazine.

| Parameter | Condition | Rationale & Expected Outcome | Reference |

|---|---|---|---|

| Catalyst | Acidic (e.g., HCl, H₂SO₄, Acetic Acid) | Protonates a carbonyl group, activating it for nucleophilic attack. Essential for the classical Knorr synthesis. | jk-sci.comorganic-chemistry.org |

| Lewis Acid (e.g., SmCl₃, nano-ZnO) | Can accelerate the reaction by coordinating to the carbonyl oxygen, enhancing its electrophilicity. | beilstein-journals.orgmdpi.com | |

| Solvent | Protic (e.g., Ethanol (B145695), Methanol) | Commonly used for Knorr synthesis, good solubility for reactants. | organic-chemistry.orgnih.gov |

| Aprotic (e.g., DMSO, DMF) | May be required for reactions needing higher temperatures or for specific catalysts. | nih.gov | |

| Temperature | Room Temperature to Reflux | Higher temperatures are often needed to overcome the activation barrier for sterically hindered substrates. Optimization is key to balance reaction rate and potential side reactions. | nih.gov |

| Reactant Ratio | Varying equivalents of hydrazine | Using a slight excess of one reactant can drive the reaction to completion. The optimal ratio needs to be determined experimentally to maximize yield. | acs.org |

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. jetir.org The principles of green chemistry are highly applicable to pyrazole synthesis and can be adapted for the production of this compound. gsconlinepress.com

Key green strategies include:

Use of Eco-Friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ethanol minimizes environmental impact. gsconlinepress.comnih.gov

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or sonication can dramatically reduce reaction times from hours to minutes and lower energy consumption. nih.gov

Catalytic Approaches: The use of recyclable, non-toxic catalysts, such as certain nano-catalysts or phase-transfer catalysts, can improve reaction efficiency and reduce waste streams. mdpi.comgsconlinepress.com For instance, some syntheses have been developed under solvent-free conditions, further enhancing their green credentials.

Adapting these green methodologies to the synthesis of this compound could involve a microwave-assisted Knorr reaction using ethanol as a solvent and a catalytic amount of a recyclable acid. Such an approach would align with the goals of sustainable chemistry by reducing waste, energy consumption, and the use of hazardous materials. jetir.org

Advanced Spectroscopic and Structural Elucidation of 5 2,2 Dimethylpropyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Regioisomeric Analysis

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 5-(2,2-dimethylpropyl)-1H-pyrazole, NMR is crucial for confirming the connectivity of the neopentyl group to the pyrazole (B372694) ring and for assigning the chemical environments of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring and the neopentyl substituent. The pyrazole ring protons, H3 and H4, typically appear in the aromatic region of the spectrum. Due to the influence of the two nitrogen atoms, the H3 proton is expected to be deshielded compared to the H4 proton. The NH proton of the pyrazole ring will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

The neopentyl group protons will show two characteristic signals. The nine protons of the three equivalent methyl groups will appear as a sharp singlet, significantly upfield due to the shielding effect of the sp³ hybridized carbon. The two protons of the methylene (B1212753) group adjacent to the pyrazole ring will also appear as a singlet, shifted further downfield compared to the methyl protons due to the proximity of the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH | 12.0 - 13.0 | br s | 1H |

| H3 | ~7.5 | d | 1H |

| H4 | ~6.0 | d | 1H |

| -CH₂- | ~2.6 | s | 2H |

| -C(CH₃)₃ | ~1.0 | s | 9H |

Note: Predicted values are based on general pyrazole spectra and known substituent effects. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Connectivity Studies

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected. The C5 carbon, directly attached to the neopentyl group, and the C3 carbon will appear at the downfield end of the pyrazole carbon signals. The C4 carbon will be more shielded and thus appear at a higher field.

The neopentyl group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The chemical shift of the methylene carbon attached to the pyrazole ring will also be observed. The expected chemical shift ranges are detailed in the table below.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C5 | ~150 |

| C3 | ~135 |

| C4 | ~105 |

| -CH₂- | ~40 |

| -C (CH₃)₃ | ~32 |

| -C(C H₃)₃ | ~30 |

Note: Predicted values are based on general pyrazole spectra and known substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Definitive Structure Determination

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between coupled protons. A key correlation would be observed between the H3 and H4 protons of the pyrazole ring, confirming their adjacent positions. No correlations are expected for the singlet signals of the neopentyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC/HSQC spectrum would show cross-peaks connecting:

The H3 proton signal to the C3 carbon signal.

The H4 proton signal to the C4 carbon signal.

The -CH₂- proton signal to the corresponding methylene carbon signal.

The -C(CH₃)₃ proton signal to the methyl carbon signal.

Correlations from the -CH₂- protons to the C5 and C4 carbons of the pyrazole ring, as well as to the quaternary carbon of the neopentyl group.

Correlations from the H4 proton to the C3 and C5 carbons.

Correlations from the H3 proton to the C5 and C4 carbons.

Correlations from the methyl protons of the neopentyl group to the quaternary carbon and the methylene carbon.

These 2D NMR experiments, when used in combination, provide a definitive and detailed picture of the molecular structure of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopic Signatures

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds. The broad N-H stretching vibration of the pyrazole ring is expected in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic neopentyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. Bending vibrations for the alkyl groups will be observed at lower wavenumbers.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (pyrazole) | Stretching | 3100 - 3400 (broad) |

| C-H (pyrazole) | Stretching | 3000 - 3100 |

| C-H (alkyl) | Stretching | 2850 - 2960 |

| C=N, C=C (pyrazole) | Stretching | 1400 - 1600 |

| C-H (alkyl) | Bending | 1365 - 1470 |

Note: Predicted values are based on general spectroscopic data for pyrazoles and alkyl-substituted aromatics.

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to FTIR. While strong dipole moment changes lead to intense FTIR signals, strong polarizability changes result in intense Raman signals. The symmetric vibrations of the pyrazole ring and the C-C stretching of the neopentyl group are expected to be strong in the Raman spectrum. The C=C and C=N stretching vibrations of the pyrazole ring will also be Raman active. The region below 1000 cm⁻¹ will contain information about the skeletal vibrations of the molecule. The combination of FTIR and Raman data allows for a more complete vibrational analysis. mdpi.com

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| C-H (pyrazole) | Stretching | 3050 - 3150 |

| C-H (alkyl) | Stretching | 2850 - 3000 |

| Pyrazole Ring | Ring Stretching | 1300 - 1600 |

| C-C (neopentyl) | Stretching | 800 - 1200 |

Note: Predicted values are based on general spectroscopic data for pyrazoles and alkyl-substituted aromatics.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound (Molecular Formula: C₈H₁₄N₂), HRMS would be used to measure the exact mass of its molecular ion. This experimental value would then be compared to the theoretical exact mass to confirm the chemical formula.

Interactive Data Table: Predicted HRMS Data

| Parameter | Predicted Value |

| Molecular Formula | C H₁₄N₂ |

| Theoretical Exact Mass [M+H]⁺ | 139.1230 |

| Expected Measurement | A value within a few parts per million (ppm) of the theoretical mass |

Note: This table represents theoretical values. No experimental HRMS data for this compound was found in the searched literature.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. This spectrum provides detailed structural information. For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation. The resulting fragment ions would be characteristic of the molecule's structure.

Common fragmentation pathways for alkyl-substituted pyrazoles include:

Alpha-cleavage: Cleavage of the bond adjacent to the pyrazole ring on the neopentyl group. This is a common fragmentation for alkyl-substituted heterocycles. youtube.com

Loss of the alkyl group: Cleavage of the C-C bond between the pyrazole ring and the neopentyl substituent.

Ring fragmentation: Cleavage of the pyrazole ring itself, often involving the loss of N₂ or HCN.

Interactive Data Table: Plausible MS/MS Fragmentation

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Plausible Neutral Loss | Fragment Structure |

| 139.12 | 83.06 | C₄H₈ | Pyrazole ring with a methylene group |

| 139.12 | 82.08 | C₄H₉ | Pyrazolyl cation |

| 139.12 | 57.07 | C₃H₄N₂ | tert-Butyl cation |

Note: This table is based on general fragmentation principles of related molecules. youtube.com No experimental MS/MS data for this compound was found.

X-ray Crystallography for Solid-State Structural Resolution

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state of this compound. Pyrazole derivatives are known to form hydrogen-bonded dimers or chains in the solid state through the N-H group of the pyrazole ring.

Interactive Data Table: Anticipated Crystallographic Parameters

| Parameter | Anticipated Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific Å and ° values |

| Z (Molecules per unit cell) | Integer value |

| Key Bond Lengths (e.g., N-N, C-N, C-C) | Specific Å values |

| Key Bond Angles (e.g., C-N-N, N-C-C) | Specific ° values |

| Hydrogen Bonding Interactions | Donor-Acceptor distances and angles |

Note: This table outlines the types of data obtained from an X-ray crystallography experiment. No published crystal structure for this compound was identified.

Computational and Theoretical Studies of 5 2,2 Dimethylpropyl 1h Pyrazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its ground state. These methods solve approximations of the Schrödinger equation to determine molecular geometry and electron distribution. wikipedia.org

Density Functional Theory (DFT) for Energy Minimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying molecular systems. nih.gov It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.

For 5-(2,2-dimethylpropyl)-1H-pyrazole, DFT calculations would be initiated by building an initial 3D structure. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher to perform the geometry optimization. researchgate.netyoutube.com The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. This process yields key structural parameters.

The bulky 2,2-dimethylpropyl (neopentyl) group can rotate around the C-C bond connecting it to the pyrazole (B372694) ring. DFT is used to perform a conformational analysis by systematically rotating this bond and calculating the energy at each step to identify the most stable rotational conformer.

Table 4.1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data)

This table presents hypothetical data representative of what would be obtained from a DFT/B3LYP/6-31G(d,p) calculation. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.37 Å | |

| C5-N1 | 1.34 Å | |

| C5-C(neopentyl) | 1.52 Å | |

| Bond Angles | C5-N1-N2 | 112.5° |

| N1-N2-C3 | 105.0° | |

| N2-C3-C4 | 111.0° | |

| C3-C4-C5 | 107.5° | |

| C4-C5-N1 | 104.0° |

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) can provide highly accurate predictions for electronic properties. researchgate.net These methods are valuable for calculating properties such as dipole moment, polarizability, and electron distribution, which are crucial for understanding the molecule's interaction with other molecules and external fields. For pyrazole derivatives, these calculations can elucidate the electronic nature of the ring and the influence of substituents. acs.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational flexibility and interactions with the environment, such as a solvent. eurasianjournals.com A typical MD simulation protocol for a small organic molecule like this compound involves several steps:

Parameterization: Assigning a force field (e.g., GAFF, OPLS-AA) to the molecule, which defines the potential energy function governing atomic interactions.

Solvation: Placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, DMSO) to mimic solution conditions. researchgate.netoup.com

Simulation: Running the simulation for a duration sufficient to sample the conformational landscape (typically nanoseconds to microseconds). mdpi.combioinformaticsreview.com

Analysis of the MD trajectory reveals the accessible conformations, particularly the flexibility of the neopentyl group, and the specific interactions (e.g., hydrogen bonds) between the pyrazole ring and solvent molecules. oup.com This is crucial for understanding its behavior in a biological or chemical medium.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept used to predict chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For pyrazole derivatives, FMO analysis helps predict sites of electrophilic and nucleophilic attack. researchgate.net The locations of the HOMO and LUMO density clouds indicate the most probable regions for reaction.

Table 4.2: Predicted Frontier Molecular Orbital Properties (Hypothetical Data)

This table presents hypothetical data representative of what would be obtained from a DFT calculation. Actual values would require a specific computational study.

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | High kinetic stability |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective at predicting spectroscopic data, which aids in the interpretation of experimental results.

NMR Spectroscopy: DFT calculations can accurately predict the chemical shifts of ¹H and ¹³C nuclei. researchgate.net By calculating the magnetic shielding tensors for each atom in the optimized geometry and referencing them against a standard (e.g., Tetramethylsilane, TMS), a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental spectra of new pyrazole derivatives. x-mol.com

Vibrational (IR & Raman) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the molecule's bonds and can be correlated with experimental peaks in Infrared (IR) and Raman spectra, helping to confirm the presence of specific functional groups. researchgate.net

Reactivity Profiles and Derivatization Strategies for 5 2,2 Dimethylpropyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions of the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the electronic and steric effects of the substituents on the ring. For 5-(2,2-dimethylpropyl)-1H-pyrazole, the substitution is expected to occur predominantly at the C4 position, which is the most nucleophilic site on the pyrazole ring. nih.govnih.gov

Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and formylation.

Nitration: The nitration of pyrazoles is typically achieved using a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride. semanticscholar.orgnih.gov For this compound, the reaction would yield 4-nitro-5-(2,2-dimethylpropyl)-1H-pyrazole. The bulky neopentyl group at the C5 position may exert a minor steric hindrance, but the C4 position remains accessible for electrophilic attack.

Halogenation: Halogenation of pyrazoles can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). beilstein-archives.orgresearchgate.net These reactions are generally regioselective for the C4 position. The reaction of this compound with NBS would be expected to produce 4-bromo-5-(2,2-dimethylpropyl)-1H-pyrazole.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. scispace.comorganic-chemistry.orgmdpi.com Treatment of this compound with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide like N,N-dimethylformamide) would introduce a formyl group at the C4 position, yielding this compound-4-carbaldehyde. rsc.orgthieme-connect.com This aldehyde is a versatile intermediate for further synthetic transformations. semanticscholar.org

Table 1: Electrophilic Aromatic Substitution Reactions of 5-substituted Pyrazoles

| Electrophile | Reagent and Conditions | Expected Product with this compound |

|---|---|---|

| Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄ | 4-Nitro-5-(2,2-dimethylpropyl)-1H-pyrazole |

| Bromonium ion (Br⁺) | N-Bromosuccinimide (NBS) in CCl₄ | 4-Bromo-5-(2,2-dimethylpropyl)-1H-pyrazole |

| Formyl cation equivalent | POCl₃, DMF | This compound-4-carbaldehyde |

Nucleophilic Additions and Substitutions on the Pyrazole Framework

The pyrazole ring itself is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. However, the nitrogen atoms of the pyrazole ring are nucleophilic and can readily undergo reactions with electrophiles, most notably alkylation.

N-Alkylation: The N-alkylation of pyrazoles is a common and important reaction for introducing diversity and modulating the properties of pyrazole-containing compounds. nih.govsemanticscholar.org In the case of unsymmetrical pyrazoles like this compound, N-alkylation can lead to two regioisomeric products: 1-alkyl-5-(2,2-dimethylpropyl)-1H-pyrazole and 1-alkyl-3-(2,2-dimethylpropyl)-1H-pyrazole. The regioselectivity of the alkylation is influenced by the reaction conditions (base, solvent, alkylating agent) and the steric hindrance posed by the substituent at the 5-position. The bulky neopentyl group would be expected to sterically hinder the adjacent N1 position, potentially favoring alkylation at the more accessible N2 position, which upon tautomerization would yield the 1-alkyl-3-(2,2-dimethylpropyl)-1H-pyrazole as a major product under certain conditions. However, catalyst-free Michael additions have shown high regioselectivity for N1-alkylation. nih.gov

Table 2: N-Alkylation of this compound

| Alkylating Agent | Base/Conditions | Potential Products |

|---|---|---|

| Methyl iodide | K₂CO₃ in DMF | 1-Methyl-5-(2,2-dimethylpropyl)-1H-pyrazole and 1-Methyl-3-(2,2-dimethylpropyl)-1H-pyrazole |

| Benzyl bromide | NaH in THF | 1-Benzyl-5-(2,2-dimethylpropyl)-1H-pyrazole and 1-Benzyl-3-(2,2-dimethylpropyl)-1H-pyrazole |

| Ethyl acrylate | Catalyst-free Michael addition | Predominantly Ethyl 3-(5-(2,2-dimethylpropyl)-1H-pyrazol-1-yl)propanoate |

Functionalization of the 2,2-Dimethylpropyl Substituent

The 2,2-dimethylpropyl (neopentyl) group is known for its high stability and low reactivity due to the absence of β-hydrogens, which prevents common elimination reactions, and the steric hindrance around the quaternary carbon. Direct functionalization of the neopentyl group is challenging. However, under specific conditions, certain transformations can be envisioned.

Free Radical Halogenation: While challenging, free radical halogenation at the primary carbons of the neopentyl group could be a potential route for functionalization. This would require harsh conditions, such as high temperatures or UV irradiation, and a source of halogen radicals (e.g., N-bromosuccinimide with a radical initiator). This could lead to a mixture of halogenated products.

It is important to note that the pyrazole ring itself can be sensitive to radical conditions, potentially leading to undesired side reactions.

Heterocycle Annulation and Fusion Reactions Involving the Pyrazole Core

The pyrazole ring can serve as a building block for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govnih.gov A common strategy involves the use of a functionalized pyrazole, such as an aminopyrazole, which can react with a 1,3-dielectrophile to construct a new ring.

Synthesis of Pyrazolo[1,5-a]pyrimidines: A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govnih.govresearchgate.netresearchgate.net Starting from a 3-amino-5-(2,2-dimethylpropyl)-1H-pyrazole (which would need to be synthesized first), condensation with a β-dicarbonyl compound or its equivalent would lead to the formation of a pyrazolo[1,5-a]pyrimidine ring system. semanticscholar.org The substituents on the resulting pyrimidine ring can be varied depending on the choice of the 1,3-dicarbonyl compound. These fused heterocycles are often investigated for their biological activities. nih.gov

The general reaction involves the condensation of the 3-amino group of the pyrazole with the two carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration.

Catalytic Transformations and Ligand-Mediated Reactions

Pyrazole derivatives are widely used as ligands in transition metal catalysis due to the ability of their sp²-hybridized nitrogen atoms to coordinate with metal centers. rsc.orgmdpi.comresearchgate.net The electronic and steric properties of the substituents on the pyrazole ring can be tuned to modulate the activity and selectivity of the catalyst.

The this compound can act as a ligand in various catalytic systems. The bulky neopentyl group would occupy a significant portion of the coordination sphere around the metal center, which could be advantageous in controlling the stereoselectivity of a reaction. The electron-donating nature of the alkyl group would also influence the electronic properties of the metal center.

While specific applications of this compound as a ligand are not extensively documented, pyrazoles with other bulky substituents have been successfully employed in catalysis. For instance, pyrazole-containing ligands have been used in oxidation reactions and polymerization processes. nih.govrsc.org It is plausible that complexes of this compound with metals like palladium, rhodium, or copper could find applications in cross-coupling reactions, hydrogenations, or other transition metal-catalyzed transformations. mdpi.comnih.gov

Table 3: Potential Catalytic Applications of this compound as a Ligand

| Metal Center | Potential Reaction Type | Role of the Ligand |

|---|---|---|

| Palladium (Pd) | Cross-coupling (e.g., Suzuki, Heck) | Control of coordination environment, stabilization of the active catalytic species. |

| Rhodium (Rh) | Hydroformylation, Hydrogenation | Tuning of electronic and steric properties to influence selectivity. |

| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP) | Control of the polymerization rate and polymer properties. |

Mechanistic Investigations of Biological Interactions of Pyrazole Derivatives with Relevance to 5 2,2 Dimethylpropyl 1h Pyrazole

Enzyme Inhibition Mechanisms and Binding Site Characterization (e.g., Kinases, Hydrolases)

Pyrazole (B372694) derivatives are well-documented as potent inhibitors of various enzymes, particularly kinases and hydrolases. Their mechanism of action often involves competitive inhibition at the ATP-binding site of kinases or interaction with the active site of hydrolases. nih.govacs.org

Kinase Inhibition:

A significant number of pyrazole-containing compounds have been developed as kinase inhibitors, playing a crucial role in cancer therapy and the treatment of inflammatory diseases. nih.gov These inhibitors can be classified based on their binding mode to the kinase domain. Many pyrazole derivatives are Type I inhibitors, binding to the active "DFG-in" conformation of the kinase at the ATP-binding site. mdpi.com

For instance, novel pyrazole compounds have been identified as potent inhibitors of the TGF-β type-I receptor (TβRI) kinase, with Ki values as low as 15 nM. nih.govacs.org Kinetic analysis revealed that these pyrazoles are ATP-competitive inhibitors with tight binding kinetics. nih.govacs.org The pyrazole ring itself can act as a bioisostere for an arene core, enhancing properties like lipophilicity and solubility. nih.gov The nitrogen atoms of the pyrazole ring can serve as hydrogen bond donors and acceptors, facilitating strong interactions with amino acid residues in the enzyme's active site. nih.gov For example, in the case of Akt1 kinase inhibitors, the non-methylated nitrogen of the pyrazole ring accepts a hydrogen bond from the backbone NH of Ala230, while the amide hydrogen donates a hydrogen bond to Asp292. nih.gov

The substitution pattern on the pyrazole ring is critical for both potency and selectivity. For example, in the development of Janus kinase (JAK) inhibitors, a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold was key to the selective inhibition of JAK1 and JAK2. mdpi.com Similarly, the presence of a methyl group on the pyrazole ring can be essential for selectivity against certain kinases, like cyclin-dependent kinase 2 (CDK2), by creating steric hindrance that prevents binding. mdpi.com

Hydrolase Inhibition:

Pyrazole derivatives have also been investigated as inhibitors of hydrolases, such as carbonic anhydrases (CAs) and N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE). A study on pyrazole derivatives as CA inhibitors reported potent inhibition of human CA isoforms I and II (hCA I and hCA II). tandfonline.com Molecular docking studies suggested that these compounds bind to the active site of the enzyme. tandfonline.com

In the case of DapE, a bacterial enzyme, pyrazole thioether analogs have been synthesized and shown to be competitive inhibitors. nih.gov The most potent analog, bearing an aminopyridine amide, exhibited an IC50 of 17.9 ± 8.0 μM. nih.gov Thermal shift assays confirmed strong stabilization of the enzyme upon inhibitor binding, and enzyme kinetics confirmed a competitive inhibition mechanism. nih.gov Docking studies revealed key interactions within the active site. nih.gov

Binding Site Characterization of Pyrazole Derivatives as Enzyme Inhibitors

| Enzyme Target | Pyrazole Derivative Type | Binding Mode/Interaction | Key Findings |

|---|---|---|---|

| TGF-β type-I receptor (TβRI) kinase | Novel pyrazoles | ATP-competitive, tight binding | Potent inhibitors with Ki values as low as 15 nM. nih.govacs.orgaacrjournals.org |

| Akt1 kinase | Pyrazole-based inhibitors | Hydrogen bonding with Ala230 and Asp292 in the ATP binding site. nih.gov | Selective inhibition of the Akt family. nih.gov |

| Janus kinases (JAK1/JAK2) | Ruxolitinib (pyrazole-containing) | Type I inhibitor, binds to the DFGin state in the ATP binding pocket. mdpi.com | Selective inhibition of JAK1 and JAK2 over JAK3. mdpi.com |

| Carbonic Anhydrases (hCA I & II) | Various pyrazole derivatives | Inhibition within the active site. | Effective inhibition with KI values in the nanomolar range. tandfonline.com |

Antimicrobial Action Mechanisms Against Pathogenic Microorganisms (e.g., Bacteria, Fungi)

The pyrazole scaffold is a key feature in many compounds with significant antimicrobial properties. nih.gov These derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. mdpi.comnih.gov The mechanism of action for most pyrazole derivatives is not fully elucidated but is known to target different metabolic pathways in microorganisms. nih.gov

Several studies have highlighted the potential of pyrazole derivatives to combat drug-resistant bacteria. nih.gov For instance, certain pyrazole-derived hydrazones have been shown to be potent growth inhibitors of Gram-positive bacteria and Acinetobacter baumannii, with their mode of action attributed to the disruption of the bacterial cell wall. nih.gov Other pyrazole derivatives have demonstrated broad-spectrum antibacterial activity, in some cases surpassing the efficacy of established antibiotics like ciprofloxacin. nih.gov

The antimicrobial potency of pyrazole derivatives is often enhanced by specific substitutions on the pyrazole ring. For example, a series of 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles showed activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Similarly, pyrazole derivatives containing a quinolinyl chalcone (B49325) group have been found to be potent against both bacterial and fungal strains. mdpi.com The fusion of the pyrazole ring with other heterocyclic systems, such as imidazo-pyridine, has also led to potent broad-spectrum antibacterial agents. nih.gov

In the context of antifungal activity, pyrazole derivatives have shown efficacy against a range of pathogenic fungi, including Candida species and various plant pathogens like Botrytis cinerea and Fusarium oxysporum. mdpi.comnih.gov The introduction of a 5-(4-nitrophenyl)furan group into the pyrazole structure has been a successful strategy for creating compounds with both antibacterial and fungicidal action. biointerfaceresearch.com

Antimicrobial Activity of Pyrazole Derivatives

| Pyrazole Derivative | Target Microorganism(s) | Mechanism of Action (if known) |

|---|---|---|

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive bacteria, A. baumannii | Disruption of the bacterial cell wall. nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | Not specified, but potent broad-spectrum activity. nih.gov |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | S. aureus (including MRSA) | Not specified. mdpi.com |

Antioxidant Activity Mechanisms and Radical Scavenging Pathways

Pyrazole derivatives have demonstrated notable antioxidant properties, acting through various mechanisms to scavenge free radicals and mitigate oxidative stress. mdpi.comresearchgate.net The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov

The mechanism of antioxidant action can involve either a single electron transfer (SET) pathway, a hydrogen atom transfer (HAT) pathway, or a combination of both. researchgate.net The presence of specific functional groups on the pyrazole ring, such as hydroxyl or amino groups, is often crucial for their antioxidant activity. researchgate.net For instance, pyrazole derivatives with a catechol moiety have shown excellent radical scavenging activity. nih.gov

Studies have shown that certain pyrazole derivatives can effectively inhibit superoxide (B77818) anion production and lipid peroxidation, demonstrating a protective effect against oxidative stress. mdpi.com For example, a study on three pyrazole derivatives (4a, 4f, and 4g) showed that they strongly inhibited superoxide anion production and NADPH oxidase activity in thrombin-stimulated platelets. mdpi.com These compounds also exhibited antioxidant activity in endothelial cells by inhibiting H2O2-stimulated reactive oxygen species (ROS) production. mdpi.com

The structural features of the pyrazole ring and its substituents influence their antioxidant potential. For example, in a series of pyrazole derivatives of phenolic acids, the compound with a catechol moiety was the most potent radical scavenger. nih.gov This highlights the importance of the substitution pattern in tuning the antioxidant properties of pyrazole compounds.

Antioxidant Activity of Selected Pyrazole Derivatives

| Pyrazole Derivative | Assay | Key Findings |

|---|---|---|

| Compounds 4a, 4f, 4g | DPPH assay, ROS production in platelets and endothelial cells | Showed remarkable antioxidative activity, inhibiting superoxide anion production and lipid peroxidation. mdpi.com |

| Pyrazole derivative with catechol moiety (3d) | DPPH assay | Exhibited excellent radical scavenging activity. nih.gov |

Interaction with Specific Cellular Targets and Molecular Pathways (excluding human clinical outcomes)

Beyond direct enzyme inhibition, pyrazole derivatives interact with a variety of cellular targets and molecular pathways, influencing processes like cell proliferation, apoptosis, and signal transduction. nih.gov Many pyrazole derivatives exert their effects by modulating the activity of key proteins involved in cellular signaling cascades. nih.govnih.gov

One of the most significant areas of investigation is the role of pyrazole derivatives as anticancer agents. nih.gov They have been shown to interact with various targets in cancer cells, including receptor tyrosine kinases like EGFR and VEGFR-2, as well as cell cycle regulators like CDKs. nih.gov For example, certain 1H-pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent cytotoxicity against non-small cell lung cancer and colorectal carcinoma cell lines by inhibiting EGFR. nih.gov

Pyrazole compounds can also modulate signaling pathways involved in cell growth and differentiation. For instance, pyrazole-based inhibitors of TβRI kinase can block the TGF-β-induced epithelial-mesenchymal transition (EMT) in mammary epithelial cells, a process implicated in cancer progression and fibrosis. nih.govacs.org These inhibitors have shown selectivity for the activin signaling pathway over other pathways like the bone morphogenic protein (BMP) or platelet-derived growth factor (PDGF) pathways. nih.govacs.org

Furthermore, pyrazole derivatives have been found to interact with cytochrome P450 enzymes, such as CYP2E1. nih.gov These interactions can be complex, involving mixed cooperative inhibition where the pyrazole binding can rescue the enzyme from substrate inhibition. nih.gov The affinity and stoichiometry of these interactions are highly dependent on the structure of the pyrazole inhibitor. nih.gov

Cellular Targets and Pathways Modulated by Pyrazole Derivatives

| Cellular Target/Pathway | Pyrazole Derivative Type | Effect |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1H-pyrazolo[3,4-d]pyrimidines | Inhibition of EGFR, leading to cytotoxicity in cancer cells. nih.gov |

| TGF-β Signaling Pathway | Pyrazole-based TβRI kinase inhibitors | Blockade of TGF-β-induced epithelial-mesenchymal transition (EMT). nih.govacs.org |

| Cytochrome P450 2E1 (CYP2E1) | Various pyrazole compounds | Mixed cooperative inhibition. nih.gov |

In Vitro Studies on Protozoan Parasites and Related Targets

Pyrazole derivatives have emerged as a promising class of compounds in the search for new treatments for diseases caused by protozoan parasites, such as Chagas disease and leishmaniasis. nih.govnih.gov In vitro studies have demonstrated the trypanocidal and leishmanicidal activity of various pyrazole-based compounds. nih.govnih.gov

For Chagas disease, caused by Trypanosoma cruzi, pyrazole-thiazoline derivatives have shown potent activity against both the trypomastigote and intracellular amastigote forms of the parasite. nih.gov Some of these compounds exhibited greater potency than the currently used drug, benznidazole. nih.gov While the exact mechanism of action is still under investigation, it has been shown that their activity is not primarily due to the generation of reactive oxygen species or the inhibition of cysteine protease activity. nih.gov

In the context of leishmaniasis, caused by Leishmania species, pyrazolylpyrazoline derivatives have demonstrated significant in vitro activity against both the promastigote and amastigote forms of Leishmania aethiopica. nih.gov The activity of some of these compounds was comparable to or even better than the reference drugs miltefosine (B1683995) and amphotericin B deoxycholate. nih.gov Mechanistic studies suggest that these compounds may act as antifolates, targeting enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) in the parasite. nih.gov

In Vitro Antiprotozoal Activity of Pyrazole Derivatives

| Pyrazole Derivative | Target Parasite | Key Findings |

|---|---|---|

| Pyrazole-thiazoline derivatives | Trypanosoma cruzi | Potent activity against trypomastigotes and intracellular amastigotes, with some compounds more potent than benznidazole. nih.gov |

| Pyrazolylpyrazoline derivatives | Leishmania aethiopica | Promising activity against promastigote and amastigote forms, comparable to standard drugs. nih.gov |

Applications in Material Science and Advanced Separation Technologies

Ligand Design for Selective Metal Ion Complexation and Extraction

The 5-(2,2-dimethylpropyl)-1H-pyrazole moiety serves as a crucial building block in the synthesis of sophisticated chelating agents. Its specific steric and electronic characteristics are harnessed to achieve high selectivity in the complexation of metal ions.

A significant challenge in the management of used nuclear fuel is the separation of trivalent minor actinides (An(III)), such as americium (Am) and curium (Cm), from the chemically similar trivalent lanthanides (Ln(III)). The development of ligands that can selectively bind to actinides over lanthanides is a key area of research. The this compound unit is integral to the ligand 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine, commonly known as C5-BPP. frontiersin.orgrsc.org This N-donor ligand has demonstrated high efficiency in separating Am(III) from Europium(III) (Eu(III)), a representative lanthanide.

Research has shown that C5-BPP can effectively extract Am(III) from nitric acid solutions, achieving a separation factor over Eu(III) of approximately 100. frontiersin.orgcymitquimica.comfluorochem.co.uk This high selectivity is a critical performance metric for ligands used in advanced fuel cycles. The extraction process typically involves dissolving the C5-BPP ligand in an organic phase, often in combination with a lipophilic anion source like 2-bromohexanoic acid, which is then brought into contact with an aqueous phase containing the metal ions. frontiersin.orgfluorochem.co.uk

A structurally similar ligand, 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine (C4-BPP), has also been studied and shows even higher separation factors for Am(III)/Eu(III), reaching around 200. researchgate.netrsc.orgresearchgate.net This highlights the significant influence of the peripheral alkyl group on the pyrazole (B372694) ring—the neopentyl group in C5-BPP versus the tert-butyl group in C4-BPP—on the extraction and separation performance. researchgate.netresearchgate.net

The selectivity observed in actinide/lanthanide separation is fundamentally governed by the coordination chemistry between the ligand and the metal ions. cymitquimica.com Studies on the complexation of C5-BPP with Am(III) and lanthanides have been conducted to understand the structure and stability of the resulting metal complexes. frontiersin.orgcymitquimica.com

In the solid state, compounds such as [Ln(C5-BPP)(NO₃)₃(DMF)], where Ln can be Samarium(III) or Europium(III), have been synthesized and characterized. cymitquimica.comfluorochem.co.uk Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) has been a key technique to probe the complexation in solution. For Cm(III), which has fluorescent properties, studies with C5-BPP revealed the formation of complexes with one, two, and three ligand molecules in the inner coordination sphere. researchgate.net The 1:3 complex of Cm(III) with C5-BPP exhibits a high stability constant, which is consistent with the high distribution ratios observed for Am(III) in extraction experiments. cymitquimica.comfluorochem.co.uk In contrast, TRLFS studies with Eu(III) suggest that the lipophilic anion, 2-bromohexanoic acid, can more easily displace C4-BPP from the inner coordination sphere of Eu(III) than from Cm(III), contributing to the selective separation. researchgate.netrsc.org

Potential as Organic Light-Emitting Diode (OLED) Components

While direct applications of this compound in Organic Light-Emitting Diodes (OLEDs) are not documented in the reviewed literature, the broader class of pyrazole derivatives is known for its utility in optoelectronic materials. semanticscholar.org Pyrazoline derivatives, in particular, are recognized for their blue-emitting properties and have been used as both hole-transporting and emissive materials in OLEDs. semanticscholar.org

The potential for pyrazole-based compounds in OLEDs often stems from the photoluminescent properties of their metal complexes. For instance, copper(I) complexes with pyrazole-containing ligands have been shown to be brightly emissive, with their photophysical properties being tunable based on the ligand structure. rsc.org Complexes exhibiting thermally activated delayed fluorescence (TADF) are of particular interest for high-efficiency OLEDs. rsc.org The introduction of bulky substituents, such as the tert-butyl group on the pyrazole ring, has been shown to influence the emissive-state characteristics and enhance the quantum yields of Cu(I) complexes. rsc.org Given that the 2,2-dimethylpropyl group is also sterically demanding, it is plausible that its incorporation into ligands for emissive metal complexes could yield favorable photophysical properties for OLED applications, though specific research on this is lacking.

Role in Sensor Development and Chemical Probes

The field of chemical sensors frequently utilizes heterocyclic compounds like pyrazole to design selective and sensitive probes for various analytes. nih.gov Pyrazole derivatives have been successfully developed as "turn-on" fluorescent sensors for a range of metal ions, including Zn²⁺, Cd²⁺, and Fe³⁺. semanticscholar.orgnih.govresearchgate.net These sensors often work via a chelation-enhanced fluorescence mechanism, where the binding of the metal ion to the pyrazole-containing ligand restricts photoinduced electron transfer (PET) and leads to a significant increase in fluorescence intensity. nih.gov

There is no specific literature detailing the use of this compound as a chemical sensor or probe. However, the fundamental pyrazole structure, with its N-donor atoms, provides a valid scaffold for designing such probes. nih.gov The synthetic versatility of pyrazoles allows for the incorporation of various functional groups to tune the selectivity and sensitivity towards specific analytes. mdpi.com The bulky 2,2-dimethylpropyl group could potentially influence the binding pocket of a sensor, contributing to selectivity for a particular analyte. This remains a hypothetical application that would require dedicated research and development. nih.govmdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of the 2,2-Dimethylpropyl Group on Electronic and Steric Properties

Electronic Effects: The neopentyl group, like other alkyl substituents, is an electron-donating group (EDG). This inductive effect increases the electron density of the pyrazole (B372694) ring system. Theoretical studies on substituted pyrazoles have shown that electron-donating groups tend to increase the basicity of the pyridine-like nitrogen (N2), while also increasing the acidity of the pyrrole-like N-H proton at the N1 position. This altered electronic distribution can influence the molecule's ability to participate in hydrogen bonding and its nucleophilicity, which are crucial for both chemical reactions and biological interactions.

Steric Effects: The most significant contribution of the 2,2-dimethylpropyl group is its substantial steric bulk. The quaternary carbon atom adjacent to the pyrazole ring creates a sterically hindered environment. This steric hindrance is known to have a profound impact on reaction rates and selectivity. For instance, in nucleophilic substitution reactions (SN2), the neopentyl group is notoriously inert due to the extreme steric crowding it creates around the reaction center, effectively blocking the approach of nucleophiles. nih.gov In the context of 5-(2,2-dimethylpropyl)-1H-pyrazole, this bulk sterically shields the adjacent N1 nitrogen and the C4 position of the pyrazole ring, influencing the regioselectivity of substitution reactions such as alkylation and arylation.

| Property | Influence of the 2,2-Dimethylpropyl Group | Reference |

| Electronic | Inductively donates electron density to the pyrazole ring, potentially increasing the basicity of the N2 atom. | nih.gov |

| Steric | Imparts significant steric hindrance around the C5 and adjacent N1 positions of the pyrazole ring. | nih.gov |

Correlation Between Structural Modifications and Chemical Reactivity

The chemical reactivity of this compound is directly correlated with the steric and electronic properties conferred by the neopentyl group. Modifications to this structure, either on the pyrazole ring itself or at the neopentyl substituent, can alter its reaction pathways and efficiency.

The significant steric hindrance at C5 governs the regioselectivity of many reactions. For example, N-alkylation of N-H pyrazoles can often result in a mixture of regioisomers. However, the bulky C5-substituent in this compound would sterically direct incoming electrophiles away from the adjacent N1 position, favoring substitution at the less hindered N2 position.

Furthermore, in reactions like catalytic C-H activation, the intrinsic reactivity of the pyrazole C-H bonds (typically C5 > C4 >> C3) is modulated by substituents. mdpi.com While the C5 position is electronically activated, the neopentyl group's bulk may influence the approach of the catalyst. Conversely, this steric shield can be exploited to direct functionalization to other positions, like C4 or C3, by blocking the more reactive C5 site. The synthesis of complex pyrazole derivatives often relies on carefully controlling these reactivity patterns through the strategic use of sterically demanding groups. mdpi.com

| Reaction Type | Expected Influence of 5-(2,2-dimethylpropyl) Group | Reference |

| N-Alkylation | Steric hindrance at N1 is expected to favor alkylation at the N2 position. | mdpi.com |

| C-H Arylation | The bulky group at C5 may hinder direct functionalization at this position, potentially altering the typical regioselectivity of the reaction. | mdpi.com |

| Cyclocondensation | The synthesis of the core structure itself relies on the reaction of a diketone precursor with hydrazine (B178648), a process that can be influenced by the bulk of the side chains. | acs.org |

Impact of Substituents on Ligand-Binding Affinity in Bio-Interactions

The pyrazole scaffold is a cornerstone of many biologically active molecules, and its substituents are critical for tuning ligand-binding affinity and selectivity. acs.orgmdpi.com The 2,2-dimethylpropyl group plays a significant role in defining the shape and complementarity of a ligand to its target protein's binding pocket.

A prominent example is the ligand 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP) . This molecule was specifically designed and synthesized as a selective extracting agent for trivalent actinide cations over lanthanide cations, a crucial task in nuclear fuel reprocessing. acs.orgnih.gov The neopentyl groups are not merely passive substituents; their steric bulk is essential for the ligand's function. They contribute to the formation of a rigid, pre-organized conformation that selectively encapsulates Am(III) ions. The high separation factor observed for Americium over Europium demonstrates that the size and shape of the binding cavity, dictated by the bulky C5 groups, are finely tuned for this specific interaction. acs.orgnih.gov

The table below shows the distribution ratios (D) and separation factors (SF) for the extraction of Americium(III) and Europium(III) using C5-BPP, highlighting its high efficiency and selectivity.

| Metal Ion | D (Am) | D (Eu) | Separation Factor (SFAm/Eu) | Reference |

| Am(III)/Eu(III) | >1000 | ~10 | ~100 | acs.orgnih.gov |

This demonstrates that large, sterically demanding substituents like the 2,2-dimethylpropyl group can be used to create highly selective pockets within a ligand, preventing the binding of undesired ions and enhancing affinity for the target. Structural modifications, such as altering the alkyl chain length or branching, would directly impact this selectivity, providing a clear structure-activity relationship. researchgate.net

Computational SAR/SPR Modeling and Predictive Analytics

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) modeling, are powerful tools for predicting the biological activity and properties of new chemical entities. researchgate.netshd-pub.org.rsnih.gov For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their efficacy as inhibitors for various enzymes, such as epidermal growth factor receptor (EGFR) and acetylcholinesterase (AChE). shd-pub.org.rsnih.govresearchgate.net

In the context of this compound, a QSAR model would heavily rely on specific molecular descriptors to capture the unique features of the neopentyl group.

2D-QSAR: This approach would utilize topological descriptors. Key descriptors for the neopentyl group would include those related to molecular volume, branching, and atom counts, which correlate its bulk and shape with activity.

3D-QSAR/5D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be particularly insightful. nih.gov These models generate 3D contour maps that visualize regions where steric bulk is favorable or unfavorable for activity. For this compound, a CoMFA model would likely show a large, favorable steric contour (a "green" region) corresponding to the space occupied by the neopentyl group, indicating that the target's binding pocket has a large hydrophobic cavity that accommodates this group. 5D-QSAR models further incorporate different induced-fit models, providing a more dynamic view of the ligand-receptor interaction. nih.gov

Molecular docking simulations would complement these QSAR models by providing a visual and energetic prediction of how this compound and its analogs fit into a specific protein binding site. nih.gov These predictive analytics allow for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest predicted potency and guiding the rational design of next-generation derivatives.

| Computational Method | Key Descriptors/Focus for this compound | Predicted Application | Reference |

| 2D-QSAR | Molecular Volume, Molar Refractivity, Branching Indices | Predicting general activity based on molecular size and topology. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and Hydrophobic Field Contours | Mapping the binding pocket to optimize the size and shape of substituents for improved affinity. | nih.gov |

| Molecular Docking | Binding Pose, Interaction Energy, H-bonds, Hydrophobic Interactions | Visualizing and confirming the fit within a target protein's active site. | nih.govmdpi.com |

Future Research Directions and Unexplored Avenues for 5 2,2 Dimethylpropyl 1h Pyrazole

Advanced Synthetic Routes and Scalable Production

The traditional synthesis of pyrazoles, often reliant on the Knorr synthesis, involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). jetir.org While effective, these methods can present challenges in terms of regioselectivity, reaction conditions, and environmental impact. nih.govsci-hub.se Future research into the synthesis of 5-(2,2-dimethylpropyl)-1H-pyrazole should focus on the adoption and optimization of advanced, sustainable methodologies.

Energy-efficient techniques such as microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis have demonstrated significant advantages in the preparation of pyrazole (B372694) derivatives, including reduced reaction times, lower energy consumption, and often improved yields. tandfonline.comrsc.orgbenthamdirect.com The application of microwave irradiation, for instance, can accelerate the formation of the pyrazole ring, potentially under solvent-free conditions, which aligns with the principles of green chemistry. nih.govrsc.orgrsc.org Similarly, ultrasound-assisted methods can enhance reaction rates and yields in a more environmentally benign manner. nih.govnih.gov

Flow chemistry represents another promising frontier for the synthesis of this compound. mdpi.com This technology allows for the precise control of reaction parameters, enhanced safety for handling potentially hazardous reagents like hydrazine, and straightforward scalability from laboratory to industrial production. galchimia.comasynt.comnih.gov The development of a continuous flow process for this specific pyrazole would be a significant step towards its large-scale and cost-effective production.

Furthermore, the exploration of catalyst-free and solvent-free reaction conditions is a critical area of future research. tandfonline.comnih.govresearchgate.net Grinding techniques and reactions in the presence of ionic liquids or deep eutectic solvents are emerging as viable green alternatives to conventional methods that often employ volatile and hazardous organic solvents. numberanalytics.comthieme-connect.comnumberanalytics.com

Comprehensive Mechanistic Studies at the Molecular Level

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing its synthesis and exploring its reactivity. While the general mechanism of pyrazole formation is understood to involve nucleophilic attack, cyclization, and dehydration, detailed kinetic and computational studies specific to this molecule are lacking. nih.govresearchgate.net

Future research should employ advanced spectroscopic techniques and computational modeling to elucidate the precise mechanistic pathways. rsc.orgresearchgate.netnih.govumn.eduresearchgate.net This includes investigating the tautomeric equilibrium of the pyrazole ring and how the bulky 2,2-dimethylpropyl (neopentyl) group influences the electronic and steric properties of the molecule. Understanding these nuances can lead to more rational control over regioselectivity in its synthesis and functionalization.

Exploration of Novel Applications in Interdisciplinary Fields

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comijrpr.comresearchgate.netorientjchem.org While this compound itself has not been extensively studied for its biological effects, its derivatives hold significant promise. Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound.

In the field of agrochemicals , pyrazole derivatives have been successfully developed as herbicides and fungicides. researchgate.netroyal-chem.comorientjchem.orgnih.govacs.org The unique structural features of this compound could be exploited to design new crop protection agents with improved efficacy and selectivity.

The field of materials science also presents unexplored opportunities. Pyrazole-containing ligands are known to form stable complexes with various metal ions, and these complexes can have interesting optical, magnetic, or catalytic properties. The neopentyl group in this compound could impart specific solubility and stability characteristics to such metal complexes, making them suitable for applications in catalysis or as functional materials.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. researchgate.netnih.govnih.govbeilstein-journals.orgrsc.org These computational tools can be applied to accelerate the discovery and optimization of synthetic routes for this compound. By analyzing vast datasets of chemical reactions, ML models can predict the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize by-products. researchgate.net

Furthermore, AI can be employed in the de novo design of novel derivatives of this compound with desired properties. By learning the structure-activity relationships of known bioactive molecules, generative models can propose new chemical structures with a high probability of exhibiting specific biological activities. This approach can significantly reduce the time and cost associated with traditional drug discovery and materials development pipelines. The successful application of AI to chemical synthesis is, however, dependent on the quality and diversity of the training data. benthamdirect.com

Sustainability Considerations in Pyrazole Chemistry Research

Embracing the principles of green chemistry is paramount for the future of chemical synthesis. jetir.orgnumberanalytics.comrasayanjournal.co.inijpsjournal.comresearchgate.net For this compound, this entails a holistic approach to its lifecycle, from the selection of starting materials to the final disposal of by-products.

Future research should prioritize the use of renewable feedstocks and environmentally benign reagents and solvents. numberanalytics.comthieme-connect.com The development of catalytic and solvent-free synthetic methods, as mentioned earlier, will be instrumental in reducing the environmental footprint of its production. tandfonline.comnih.gov

A comprehensive life cycle assessment (LCA) for the synthesis of this compound would provide a quantitative measure of its environmental impact. This analysis would consider factors such as energy consumption, greenhouse gas emissions, and waste generation, offering valuable insights for the development of more sustainable synthetic protocols. The overarching goal is to ensure that the future exploration and application of this promising pyrazole derivative are conducted in an environmentally responsible and sustainable manner.

Q & A

Q. How is this compound utilized in developing kinase inhibitors?

- Methodological Answer :

- Scaffold Optimization : The pyrazole core serves as a hinge-binding motif in p38 MAPK inhibitors (e.g., LY2228820). Introduce sulfone or amine groups at the 5-position to enhance kinase selectivity .

- In Vitro Assays : Measure IC50 in kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes, validating via Western blot for downstream targets (e.g., phospho-MAPKAPK2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.